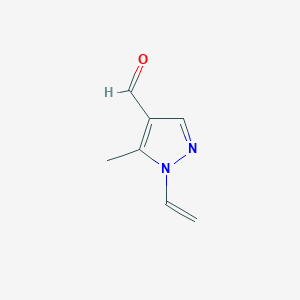
5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde and its derivatives involves several chemical reactions, including nucleophilic substitution and condensation followed by hydrolysis. These reactions lead to various products depending on the substituents and reaction conditions employed. For example, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine can yield different products based on the aryl substituent used (Orrego Hernandez et al., 2015). Additionally, the Vilsmeier-Haack reagent has been utilized to synthesize novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, confirming the versatility of this compound in organic synthesis (Hu et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, is characterized by its planarity and the orientation of substituents around the pyrazole core. X-ray diffraction studies have provided insight into the crystal structure of these compounds, revealing how substituents influence the overall molecular conformation and the crystal packing (Xu & Shi, 2011).
Scientific Research Applications
Chemistry and Synthesis of Heterocycles
5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde and its derivatives play a crucial role as building blocks in the synthesis of heterocyclic compounds. These compounds have been utilized in creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Their unique reactivity offers mild reaction conditions for generating a wide range of heterocycles, showcasing their significance in synthetic chemistry and dye production (Gomaa & Ali, 2020).
Organophosphorus Chemistry
In organophosphorus chemistry, the compound has been explored for understanding the stereochemical structure of functionalized organophosphorus azoles. Multinuclear NMR spectroscopy and quantum chemistry have been pivotal in studying phosphorylated N-vinylazoles, revealing insights into their Z/E isomerization and providing a reliable approach to studying these compounds (Larina, 2023).
Medicinal Chemistry
In medicinal chemistry, methyl-substituted pyrazoles, including those derived from 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, have shown a broad spectrum of biological activities. They serve as potent scaffolds in drug development, indicating their vast applications in creating new medicinal compounds (Sharma et al., 2021).
Therapeutic Applications
Pyrazoline derivatives, including those synthesized from 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, possess diverse therapeutic properties. They have been identified for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, demonstrating the compound's versatility in contributing to various therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
Anticancer Agent Development
The Knoevenagel condensation, involving 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, plays a significant role in developing anticancer agents. This reaction facilitates the synthesis of α, β-unsaturated ketones/carboxylic acids, crucial in generating biologically active molecules targeting various cancer-related targets (Tokala, Bora, & Shankaraiah, 2022).
properties
IUPAC Name |
1-ethenyl-5-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-9-6(2)7(5-10)4-8-9/h3-5H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBOKXLFAZAAKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C=C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389548 |
Source


|
| Record name | 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
120841-97-6 |
Source


|
| Record name | 1-Ethenyl-5-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120841-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

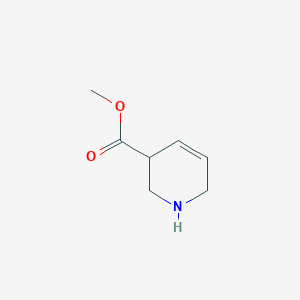
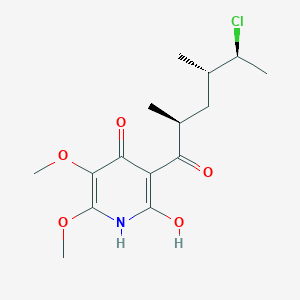
![7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile](/img/structure/B38889.png)
![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)
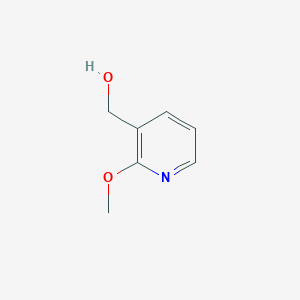
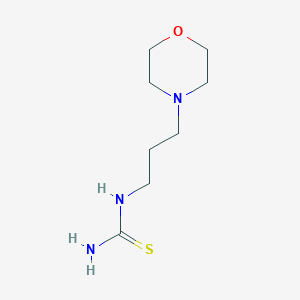
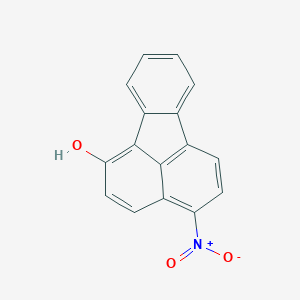
![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)
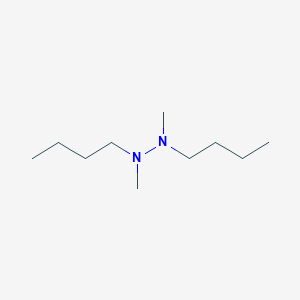


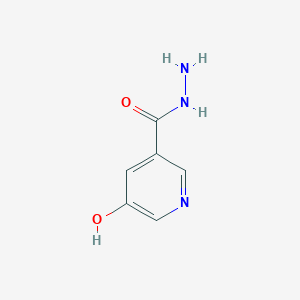
![Benzo[b]furan-3-carbonyl chloride](/img/structure/B38910.png)
